Cas no 1966183-72-1 ((8Z,10E)-4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one)

(8Z,10E)-4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one is a complex organic compound featuring a unique eight-membered ring and a hydroxyl group. This compound exhibits notable stability and reactivity, making it a valuable tool in organic synthesis. Its specific structure facilitates the formation of novel cyclic compounds, while the presence of the hydroxyl group allows for various transformations.
(8Z,10E)-4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one structure
1966183-72-1 structure
商品名:(8Z,10E)-4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one
CAS番号:1966183-72-1
MF:C19H16O3
メガワット:292.328545570374
CID:4670311
PubChem ID:168006189

(8Z,10E)-4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one 化学的及び物理的性質

名前と識別子

    • Giffonin R
    • (8Z,10E)-4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one
    • AKOS040761782
    • 1966183-72-1
    • インチ: 1S/C19H16O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h1-4,6-8,10-13,21H,5,9H2/b3-1-,4-2+
    • InChIKey: VFZXRGDMRSXXNZ-HSFFGMMNSA-N
    • ほほえんだ: O1C2=C(C=CC(C=CC=CC(CCC3C=CC1=CC=3)=O)=C2)O |c:6,t:8|

計算された属性

  • せいみつぶんしりょう: 292.109944368g/mol
  • どういたいしつりょう: 292.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 0
  • 複雑さ: 432
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5
  • 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

  • 色と性状: Yellow powder

(8Z,10E)-4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one セキュリティ情報

(8Z,10E)-4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G65330-5 mg
Giffonin R
1966183-72-1
5mg
¥7360.0 2021-09-09
TargetMol Chemicals
TN4133-1 ml * 10 mm
Giffonin R
1966183-72-1
1 ml * 10 mm
¥ 5330 2024-07-20
TargetMol Chemicals
TN4133-5mg
Giffonin R
1966183-72-1
5mg
¥ 5230 2024-07-20
TargetMol Chemicals
TN4133-1 mL * 10 mM (in DMSO)
Giffonin R
1966183-72-1 98%
1 mL * 10 mM (in DMSO)
¥ 5330 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G65330-5mg
Giffonin R
1966183-72-1 ,97.5%
5mg
¥7360.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4133-1 mg
Giffonin R
1966183-72-1
1mg
¥3715.00 2022-02-28
TargetMol Chemicals
TN4133-5 mg
Giffonin R
1966183-72-1 98%
5mg
¥ 5,230 2023-07-11

(8Z,10E)-4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one 関連文献

(8Z,10E)-4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-oneに関する追加情報

Compound Introduction: (8Z,10E)-4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one (CAS No. 1966183-72-1)

The compound (8Z,10E)-4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one, identified by its CAS number 1966183-72-1, represents a fascinating molecule within the realm of synthetic chemistry and pharmacology. This tricyclic structure exhibits a complex and intricate arrangement of functional groups, which has garnered significant interest due to its potential biological activities and structural uniqueness. The presence of multiple double bonds and oxygen-containing moieties in its framework suggests a high degree of reactivity and versatility in chemical transformations.

In recent years, the study of tricyclic compounds has seen considerable advancements, particularly in their application as scaffolds for drug discovery. The specific configuration of (8Z,10E)-4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one makes it a candidate for further exploration in medicinal chemistry. Researchers have been particularly intrigued by its ability to mimic natural products and biological molecules while maintaining a stable yet flexible structure for modifications.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways. The hydroxyl group at the 4-position and the ketone at the 12-position provide multiple sites for interaction with biological targets. This has led to investigations into its possible effects on enzymes and receptors involved in various diseases. For instance, studies have hinted at its potential anti-inflammatory properties by suggesting interactions with cyclooxygenase (COX) enzymes and other inflammatory mediators.

Furthermore, the tricyclic core of (8Z,10E)-4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one offers a robust framework that can be modified to enhance pharmacokinetic properties such as solubility and bioavailability. This is particularly important in drug development where the ability to deliver a compound effectively to its target site is crucial for therapeutic efficacy. Researchers have been experimenting with various derivatives of this molecule to optimize these properties while retaining or enhancing biological activity.

Computational studies have also played a pivotal role in understanding the behavior of this compound. Molecular modeling techniques have been employed to predict how it might interact with biological targets at the atomic level. These simulations have provided valuable insights into the compound's binding affinity and mode of action, guiding synthetic efforts toward more effective derivatives.

In terms of synthetic methodologies, the preparation of (8Z,10E)-4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one presents unique challenges due to its complex tricyclic structure. However; advances in organic synthesis have made it increasingly feasible to construct such molecules with high precision and yield; recent publications detail novel catalytic approaches that facilitate key bond-forming steps while minimizing unwanted side reactions.

The compound's stereochemistry is another area of intense interest; particularly; the E/Z configuration around certain double bonds influences its biological activity significantly; researchers are exploring ways to control these stereocenters during synthesis to produce enantiomerically pure or enriched forms which may exhibit enhanced selectivity towards specific biological targets.

Looking ahead; future research on (8Z;10E)-4-Hydroxy-2-Oxatricyclo[13:2:2:13;7]Icosa-l(17);3;5;7(20);8;10;15;18-Octaen-l2-one is likely to focus on expanding its chemical space through library synthesis programs aimed at identifying novel analogs with improved pharmacological profiles; integration with machine learning models could further accelerate this process by predicting promising derivatives based on structural features alone.

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